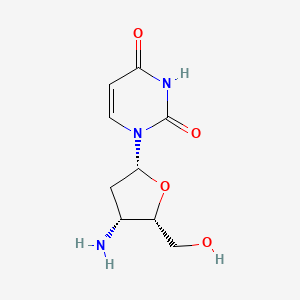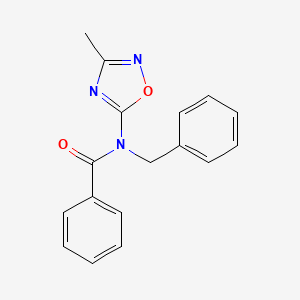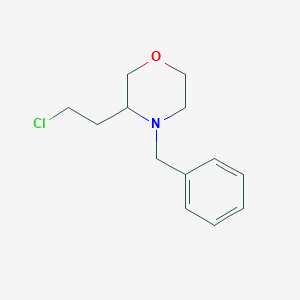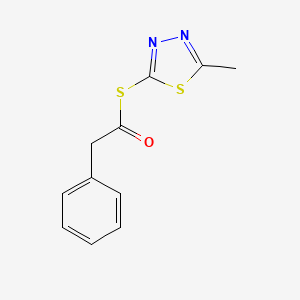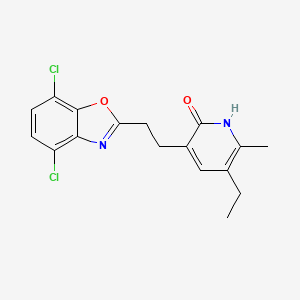
3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under basic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Applications De Recherche Scientifique
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- 6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both benzoxazole and pyridinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
135560-41-7 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
3-[2-(4,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-3-10-8-11(17(22)20-9(10)2)4-7-14-21-15-12(18)5-6-13(19)16(15)23-14/h5-6,8H,3-4,7H2,1-2H3,(H,20,22) |
Clé InChI |
AFMYOEOCOWXZLE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)
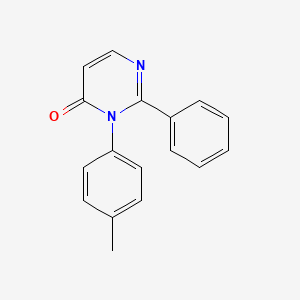
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
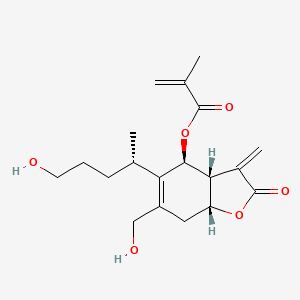
![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
